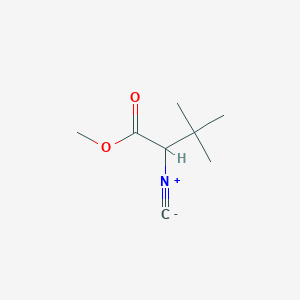
2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide
Übersicht
Beschreibung
2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide is a chemical compound that belongs to the class of oxazinanium salts It features a fluorophenyl group, a hydroxy group, and a dimethyl-substituted oxazinanium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide typically involves the reaction of 4-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol under acidic conditions to form the oxazinanium ring. The reaction is carried out in the presence of a brominating agent such as hydrobromic acid to introduce the bromide ion. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the bromide ion and form a neutral oxazinanium derivative.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium chloride in polar solvents.
Major Products Formed
Oxidation: Formation of 2-(4-Fluorophenyl)-2-oxo-4,4-dimethyl-1,4-oxazinan-4-ium bromide.
Reduction: Formation of 2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan.
Substitution: Formation of 2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium chloride or iodide.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with target molecules. The oxazinanium ring provides structural rigidity, which can influence the compound’s overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide
- 2-(4-Bromophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide
- 2-(4-Methylphenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide
Uniqueness
2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications in scientific research.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-4,4-dimethylmorpholin-4-ium-2-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FNO2.BrH/c1-14(2)7-8-16-12(15,9-14)10-3-5-11(13)6-4-10;/h3-6,15H,7-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHAAWFOAAKRNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)F)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381714 | |
| Record name | 2-(4-fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849060-64-6 | |
| Record name | 2-(4-fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)



